2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)-
Description
The compound "2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)-" features a benzoxazolinone core, a bicyclic heterocycle comprising fused benzene and oxazole rings. Key structural attributes include:
- Position 3: A methyl group enhances steric bulk and may influence metabolic stability.
- Position 6: A piperazinyl acetyl group substituted with a trifluoromethyl-m-tolyl moiety.
This structural profile suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors where aromatic heterocycles and fluorine substituents play critical roles.
Properties
CAS No. |
82608-05-7 |
|---|---|
Molecular Formula |
C21H20F3N3O3 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
3-methyl-6-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H20F3N3O3/c1-25-17-6-5-14(11-19(17)30-20(25)29)18(28)13-26-7-9-27(10-8-26)16-4-2-3-15(12-16)21(22,23)24/h2-6,11-12H,7-10,13H2,1H3 |
InChI Key |
XERIIBQQYDXGKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- involves multiple steps, starting from the basic benzoxazolinone structure. The process typically includes:
Formation of Benzoxazolinone Core: This step involves the cyclization of o-aminophenol with carbonyl compounds under acidic or basic conditions.
Methylation: Introduction of the methyl group at the 3-position is achieved using methylating agents such as methyl iodide in the presence of a base.
Acetylation: The acetyl group is introduced at the 6-position using acetyl chloride or acetic anhydride.
Piperazine Derivative Addition: The final step involves the reaction of the acetylated benzoxazolinone with 4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Benzoxazolinone Ring
The benzoxazolinone ring undergoes hydrolysis under acidic or basic conditions, yielding aminophenol derivatives. The methyl group at position 3 modulates reactivity compared to unsubstituted analogs .
| Conditions | Product | Notes |
|---|---|---|
| 1M HCl, reflux, 6h | 6-Acetyl-3-methylaminophenol | Complete ring opening observed . |
| 0.5M NaOH, 80°C, 4h | Sodium salt of hydrolyzed product | Slower kinetics due to steric effects. |
Amide Bond Hydrolysis
The acetyl linker between the benzoxazolinone and piperazine is susceptible to hydrolysis, releasing free piperazine and acetic acid derivatives.
| Conditions | Products | Yield |
|---|---|---|
| 6M HCl, 100°C, 12h | Piperazine + Acetic acid derivative | ~85% |
| Enzymatic (Esterase) | Selective cleavage at pH 7.4 | 60–70% |
Piperazine Nitrogen Functionalization
The secondary amines in the piperazine ring participate in alkylation or acylation reactions, though the trifluoromethylphenyl group reduces nucleophilicity.
| Reaction Type | Reagent | Product |
|---|---|---|
| Alkylation | Ethyl bromoacetate | N-Alkylated piperazine derivative |
| Acylation | Acetyl chloride | N-Acetylpiperazine adduct |
Pd-Catalyzed Allylic Substitution
The piperazine nitrogen acts as a nucleophile in enantioselective Pd-catalyzed allylic alkylation. Ligands like L11 (Feringa-type monophosphoramidite) enhance stereoselectivity .
| Substrate | Catalyst System | Selectivity | Yield |
|---|---|---|---|
| Allylic carbonate | Pd/(Sax, R, R)-L11 | >19:1 dr, 98% ee | 85–90% |
Mechanism :
-
Oxidative addition of allylic carbonate to Pd(0).
-
Nucleophilic attack by piperazine nitrogen on π-allyl-Pd complex.
-
Reductive elimination to yield alkylated product.
Electrophilic Aromatic Substitution
The trifluoromethylphenyl group directs electrophiles to the para position, though reactivity is dampened by the electron-withdrawing CF3 group.
| Electrophile | Conditions | Product |
|---|---|---|
| Nitronium ion (HNO3/H2SO4) | 0°C, 2h | Nitro-substituted derivative |
Cross-Coupling Reactions
While the structure lacks aryl halides, the trifluoromethylphenyl group may participate in directed C–H functionalization under Pd catalysis.
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Not applicable | Requires halogen substituent. |
Biological Interactions
The acetyl group interacts with serine hydrolases, while the benzoxazolinone core inhibits cytochrome P450 enzymes via coordination to heme iron.
Comparative Reactivity with Analogs
| Compound | Key Reaction | Selectivity Difference |
|---|---|---|
| 3-Methyl-2-benzoxazolinone | Hydrolysis | Faster due to simpler structure . |
| Azlactones | Pd-allylic alkylation | Similar ee but lower yields . |
Scientific Research Applications
2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- is a synthetic compound with a complex structure featuring a benzoxazolinone core. Its molecular weight is approximately 419.4 g/mol . The compound consists of a benzoxazolinone ring, a methyl group at the 3-position, an acetylated piperazine moiety at the 6-position, and a trifluoromethyl group on the aromatic ring.
Potential Applications
2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- and its derivatives have potential applications in medicinal chemistry.
Scientific Research Applications
- Medicinal Chemistry The compound’s unique structure contributes to its potential biological activity, making it a candidate for applications in medicinal chemistry.
- Interaction Studies Research is being done on how 2-Benzoxazolinone derivatives interact with biological macromolecules, such as proteins and nucleic acids, to understand the compound's effects on efficacy and safety.
- Voltage-Gated Ion Channels Benzoxazolinone compounds have properties for blocking Nav 1.7 ion channels .
- Neuropathic Pain There is therapeutic potential for peripherally acting channel modulators in treating neuropathic pain .
Mechanism of Action
The mechanism by which 2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Core Heterocycle Differences: The benzoxazolinone core (target compound) is bicyclic and less planar than monocyclic triazines (5k, 5l) or 1,3-oxazines. This may reduce stacking interactions but improve selectivity in biological targets. Triazine-based compounds (5k, 5l) exhibit higher synthetic yields (85% and 69%), attributed to established triazine coupling methodologies.
Substituent Effects :
- The trifluoromethyl-m-tolyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to 5k’s pyrimidinyl group (logP ~2.1) or 5l’s benzyl group (logP ~2.8). This could enhance blood-brain barrier penetration.
- Piperazine derivatives : The target compound’s piperazinyl acetyl group allows conformational flexibility, similar to 5k and 5l, but the trifluoromethyl substitution may reduce metabolic oxidation vs. benzyl or pyrimidinyl groups.
Functional Group Impact :
Biological Activity
2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- is a synthetic compound with a complex structure that includes a benzoxazolinone core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which stem from its unique molecular features. The molecular formula is with a molecular weight of approximately 409.4 g/mol .
Structural Characteristics
The compound consists of:
- A benzoxazolinone ring substituted with a methyl group at the 3-position.
- An acetylated piperazine moiety at the 6-position.
- A trifluoromethyl group on the aromatic ring.
These structural components are crucial for its biological activity, influencing how the compound interacts with biological targets.
Biological Activities
Research indicates that derivatives of 2-benzoxazolinone exhibit various biological activities. Notably, this compound may have applications in:
- Antimicrobial activity
- Anticancer properties
- Neuroprotective effects
Antimicrobial Activity
Preliminary studies suggest that modifications to the structure can significantly enhance antimicrobial efficacy. For instance, compounds similar to 2-benzoxazolinone have shown effectiveness against various pathogens by disrupting cellular processes .
Anticancer Properties
Studies have indicated that certain derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
Neuroprotective Effects
Some derivatives have also been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal integrity .
Structure-Activity Relationship (SAR)
The biological activity of 2-benzoxazolinone and its derivatives can be influenced by:
- The presence of electron-withdrawing or donating groups.
- The steric hindrance around the active site.
Table 1 summarizes some notable structural modifications and their associated biological activities:
| Compound Modification | Biological Activity | Observations |
|---|---|---|
| Methyl group at C3 | Enhanced antimicrobial | Increased membrane permeability |
| Trifluoromethyl group | Improved anticancer effects | Increased binding affinity to target proteins |
| Piperazine moiety | Neuroprotective effects | Modulation of neurotransmitter release |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzoxazolinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions significantly improved inhibitory concentrations (IC50 values), demonstrating the importance of structural modifications in enhancing efficacy.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro assays involving breast cancer cell lines showed that specific derivatives of 2-benzoxazolinone could reduce cell viability by over 70% compared to control groups. This was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the piperazinyl-acetyl moiety into 3-methyl-2-benzoxazolinone derivatives?
- Methodology : The synthesis typically involves coupling the 2-benzoxazolinone core with a pre-functionalized piperazine derivative. For example, the acetyl-piperazinyl group can be introduced via nucleophilic substitution or amide coupling reactions. Characterization of intermediates and final products is achieved through -/-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and purity .
Q. How can the physicochemical stability of this compound be assessed under varying pH conditions?
- Methodology : Stability studies are conducted using UV-Vis spectroscopy to monitor degradation kinetics. For instance, compound decomposition in Sorenson’s phosphate buffer (pH 7.0) at 40°C follows first-order kinetics, with a half-life of 24 minutes. Buffer solutions at different pH levels (e.g., 2.0, 7.4, 9.0) are used to simulate physiological conditions, and degradation products are identified via LC-MS .
Q. Which in vitro assays are commonly used to evaluate the antimicrobial activity of 2-benzoxazolinone derivatives?
- Methodology : Minimum inhibitory concentration (MIC) assays via broth microdilution are standard. For example, derivatives are tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Cytotoxicity is assessed using mammalian cell lines (e.g., HEK293) via MTT assays to ensure selectivity .
Advanced Research Questions
Q. How do structural modifications at the 6-position of 2-benzoxazolinone influence inhibitory potency against nucleocapsid (NC) proteins?
- Methodology : Substituent effects are analyzed through structure-activity relationship (SAR) studies. For example, replacing the xylene ring with an indazole at the 6-position increases NC-inhibitory activity by 10-fold due to improved hydrogen bonding with Lys34 and π-stacking with Trp37. Binding affinities are quantified using surface plasmon resonance (SPR) and validated via molecular docking (AutoDock Vina) .
Q. What computational methods predict the binding modes of 2-benzoxazolinone derivatives with viral targets like HIV protease?
- Methodology : Molecular docking (e.g., Glide, AutoDock) and molecular dynamics (MD) simulations (e.g., GROMACS) are employed. The 2-benzoxazolinone carbonyl group forms hydrogen bonds with Asp29/Asp30 in HIV protease, while the trifluoromethyl group enhances hydrophobic interactions. Free energy calculations (MM-PBSA) validate binding modes .
Q. What analytical techniques elucidate the metabolic fate of 2-benzoxazolinone derivatives in microbial systems?
- Methodology : Biotransformation pathways are mapped using LC-MS/MS and -NMR. For example, Fusarium verticillioides hydrolyzes 2-benzoxazolinone to 2-aminophenol, which is further acetylated to 2-acetamidophenol. Isotopic labeling () tracks metabolite flux .
Q. How does the trifluoromethyl group on the piperazinyl moiety affect pharmacokinetic properties?
- Methodology : Comparative studies using analogs with/without the CF group assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cell monolayers). The CF group reduces oxidative metabolism, enhancing half-life in plasma .
Q. What role do hydrogen-bonding interactions play in the inhibition mechanism of 2-benzoxazolinone derivatives?
- Methodology : Site-directed mutagenesis of target enzymes (e.g., replacing Asp29 with Ala in HIV protease) disrupts hydrogen bonding, reducing inhibitory activity by >50%. Isothermal titration calorimetry (ITC) quantifies binding enthalpy changes, confirming critical interactions .
Data Highlights
- SAR Analysis : Indazole-substituted derivatives show 10× higher NC inhibition than xylene analogs due to dual binding modes (Figure 7B–C, ).
- Degradation Kinetics : First-order decomposition rate () = 0.029 min at pH 7.0, 40°C .
- Metabolic Pathway : 2-Aminophenol is a key intermediate in microbial detoxification, with 2-acetamidophenol as a branch metabolite (LC-MS/MS data, ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
